molecular formula C14H11Cl2N3O2S B2909256 N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946211-47-8

N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2909256
CAS No.: 946211-47-8
M. Wt: 356.22
InChI Key: POADLHMZKWIBDJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core linked to a 3,4-dichlorophenyl group. The 5-oxo group on the pyrimidine ring may participate in hydrogen bonding, while the 3,4-dichlorophenyl substituent introduces electron-withdrawing effects, enhancing lipophilicity and influencing binding to biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-10-2-1-8(5-11(10)16)18-12(20)6-9-7-22-14-17-4-3-13(21)19(9)14/h1-5,9H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POADLHMZKWIBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial properties, cytotoxicity, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16Cl2N4O2SC_{17}H_{16}Cl_2N_4O_2S, with a molecular weight of 397.30 g/mol. The compound features a thiazolo-pyrimidine core which is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of thiazolo-pyrimidines. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1 μg/mL
Pseudomonas aeruginosa1 μg/mL2 μg/mL

The compound exhibited significant antibacterial activity with MIC values ranging from 0.25 to 1 μg/mL against the tested pathogens. Notably, it demonstrated bactericidal effects at concentrations similar to those required for inhibition.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have indicated that the compound possesses selective toxicity.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HL-60 (Leukemia)158.5 ± 12.5
A549 (Lung Cancer)>200
MCF-7 (Breast Cancer)>200

The IC50 value against HL-60 cells suggests moderate cytotoxicity, while it appears less toxic to A549 and MCF-7 cell lines at concentrations tested above 200 μM.

The mechanism by which this compound exerts its effects involves inhibition of key enzymes and pathways in microbial and cancer cells:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication.
  • Inhibition of Biofilm Formation : It significantly reduces biofilm formation in Staphylococcus aureus, enhancing its efficacy in treating infections associated with biofilms.
  • Antibiofilm Activity : Compared to standard antibiotics like Ciprofloxacin, this compound shows superior antibiofilm potential.

Case Studies

A notable study highlighted the effectiveness of this compound in combination therapies. When used synergistically with Ciprofloxacin and Ketoconazole, it reduced their MICs significantly, suggesting a potential for combination therapies in clinical settings.

Comparison with Similar Compounds

Compound A: N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Patent EP3348550A1)

  • Structure : Shares the 2-(3,4-dichlorophenyl)acetamide backbone but replaces the thiazolopyrimidine with a benzothiazole ring bearing a trifluoromethoxy group.
  • Synthesis: Synthesized via microwave-assisted reaction of 2-(3,4-dichlorophenyl)acetyl chloride with 2-amino-6-trifluoromethoxybenzothiazole in THF, yielding 45% after purification .
  • Key Differences: Heterocycle: Benzothiazole (fused benzene-thiazole) vs. thiazolopyrimidine (fused thiazole-pyrimidine). Substituents: Trifluoromethoxy (electron-withdrawing) vs. 5-oxo (hydrogen-bond acceptor).

Compound B: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structure : Features a triazolo[1,5-a]pyrimidine core with a sulfonamide linkage to a 2,6-difluorophenyl group.
  • Application : Herbicide targeting acetolactate synthase (ALS) .
  • Key Differences :
    • Heterocycle : Triazolo-pyrimidine vs. thiazolo-pyrimidine. The triazole ring introduces additional nitrogen atoms, altering electron distribution.
    • Substituents : Difluorophenyl (lower lipophilicity than dichlorophenyl) and sulfonamide (vs. acetamide).

Compound C: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structure: Contains an oxazolidinone ring linked to a 2,6-dimethylphenyl group via an acetamide.
  • Application : Systemic fungicide inhibiting RNA polymerase in oomycetes .
  • Key Differences: Heterocycle: Oxazolidinone (5-membered lactam) vs. thiazolopyrimidine (7-membered fused system). Substituents: Dimethylphenyl (electron-donating) vs. dichlorophenyl (electron-withdrawing).

Comparative Data Table

Parameter Target Compound Compound A Flumetsulam Oxadixyl
Core Structure Thiazolo[3,2-a]pyrimidinone Benzothiazole Triazolo[1,5-a]pyrimidine Oxazolidinone
Substituent 3,4-Dichlorophenyl 6-Trifluoromethoxybenzothiazole 2,6-Difluorophenyl 2,6-Dimethylphenyl
Functional Group Acetamide Acetamide Sulfonamide Methoxy-acetamide
Key Synthesis Yield Not reported 45% Not reported Not reported
Potential Application Inferred agrochemical/pharmaceutical Not specified (patent context) Herbicide Fungicide

Research Findings and Implications

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances metabolic stability compared to the dimethylphenyl group in oxadixyl, which may degrade faster in vivo .
  • Synthetic Efficiency : Compound A’s 45% yield under microwave irradiation suggests room for optimization in the target compound’s synthesis if conventional methods are less efficient .

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